4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
Description
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline is a benzothiazole derivative characterized by a 6-methoxy-substituted benzothiazole core linked to a dimethylaniline group. Its synthesis typically involves palladium-catalyzed Suzuki-Miyaura coupling between a brominated benzothiazole precursor and 4-(dimethylamino)phenylboronic acid, yielding a brown or yellow solid with a melting point of 179.5–181.5°C . Alternative methods, such as reductive amination using paraformaldehyde and sodium cyanoborohydride, achieve higher yields (97%) .
Properties
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)12-6-4-11(5-7-12)16-17-14-9-8-13(19-3)10-15(14)20-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIKJKJPDPHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456326 | |
| Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-71-7 | |
| Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline typically involves the condensation of 2-amino-6-methoxybenzothiazole with N,N-dimethylaniline. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or trifluoroacetic acid . The reaction mixture is then purified by recrystallization to obtain the desired product in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group and the dimethylaniline moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline is a benzothiazole derivative with a methoxy group at the sixth position of the benzothiazole ring and a dimethylaniline moiety. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms.
Scientific Research Applications
this compound is used in various scientific fields:
- Chemistry It serves as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
- Biology It is investigated for its antimicrobial and anti-inflammatory properties. Similar compounds, such as thiazole-derived Schiff bases, have demonstrated anti-inflammatory effects. Thiazole derivatives can interact with targets through Schiff base formation.
- Medicine It is explored as a potential anticancer agent and as an inhibitor of specific enzymes.
- Industry It is utilized in the development of dyes, pigments and other materials.
Biological Activity
this compound has potential biological activities and is of interest in cancer research and other therapeutic areas.
Properties
- Molecular Formula:
- Molecular Weight: 284.38 g/mol
- LogP: 4.03790 (indicating lipophilicity)
- PSA (Polar Surface Area): 53.60 Ų
Preparation Methods
The synthesis of this compound involves the condensation of 2-amino-6-methoxybenzothiazole with N,N-dimethylaniline. The reaction occurs under reflux conditions with a catalyst like acetic acid or trifluoroacetic acid. Industrial production can be scaled up by optimizing reaction conditions and using continuous flow reactors, microwave irradiation, and one-pot multicomponent reactions.
Chemical Reactions
this compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert it into amine derivatives, using reducing agents such as lithium aluminum hydride and sodium borohydride.
- Substitution The methoxy group and dimethylaniline moiety can undergo substitution reactions with electrophiles and nucleophiles, using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition leads to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
- Substituent Effects : The presence of a dimethylaniline group in the target compound lowers its melting point compared to derivatives with electron-withdrawing groups (e.g., nitro in ). The malonate ester in compound 5ir further reduces steric hindrance, resulting in a significantly lower melting point (78–80°C) .
- Synthetic Efficiency : Reductive amination offers higher yields (97%) compared to Suzuki coupling (64%) , likely due to fewer purification challenges.
Electronic and Computational Comparisons
- Frontier Molecular Orbitals (FMOs): While computational data for the target compound is lacking, studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (a structural analog) reveal that electron-donating groups like dimethylamino enhance the highest occupied molecular orbital (HOMO) energy, improving charge-transfer properties .
- Solvent Interactions : The dimethylaniline group in the target compound likely increases solubility in polar aprotic solvents, contrasting with bromophenyl/nitrophenyl derivatives , which exhibit higher crystallinity due to strong intermolecular interactions.
Biological Activity
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline, identified by CAS number 10205-71-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural properties, and various biological activities, particularly in the context of cancer research and other therapeutic areas.
- Molecular Formula : C₁₆H₁₆N₂OS
- Molecular Weight : 284.38 g/mol
- LogP : 4.03790 (indicating lipophilicity)
- PSA (Polar Surface Area) : 53.60 Ų
Synthesis
The synthesis of this compound typically involves reactions under controlled conditions using various reagents such as 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane. The yield can be optimized through specific reaction conditions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a comparative study, several benzothiazole derivatives were screened for their ability to inhibit the proliferation of cancer cells such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis |
| Compound B7 | A549 | 2.0 | Cell cycle arrest |
| This compound | H1299 | TBD | TBD |
Anti-inflammatory and Antibacterial Properties
In addition to its antitumor activity, benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses. Furthermore, some studies suggest antibacterial activity against various strains, although specific data on this compound is limited .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that it may promote apoptosis and inhibit cell migration through modulation of signaling pathways involved in cell survival and proliferation.
Molecular Interaction Studies
Molecular docking studies have been employed to predict the interaction of this compound with key proteins involved in cancer progression. These studies reveal potential binding sites that could be targeted for therapeutic intervention .
Q & A
Q. What are the standard synthetic routes for 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline, and how is its purity validated?
Methodological Answer: The synthesis typically involves coupling a substituted benzothiazole precursor with a dimethylaniline derivative. For example, a click chemistry approach can be employed using copper-catalyzed azide-alkyne cycloaddition to introduce functional groups (e.g., nitrobenzamide derivatives) . Purity validation requires a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton signals (δ 6.8–8.2 ppm for benzothiazole and dimethylaniline moieties) .
- Elemental analysis (C, H, N, S) to verify stoichiometry, with deviations <0.4% indicating high purity .
- HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity (>95% purity) .
Q. How can researchers optimize solubility challenges for this compound in biological assays?
Methodological Answer: Solubility issues arise due to the hydrophobic benzothiazole core. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media .
- Micellar encapsulation : Incorporate surfactants like Tween-80 (0.1–0.5% w/v) to enhance aqueous dispersion .
- Structural modification : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) via diazenyl or triazole linkages, as seen in derivatives with improved solubility .
Advanced Research Questions
Q. What experimental designs are recommended to investigate the anticancer potential of this compound?
Methodological Answer:
- In vitro cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 μM). Include cisplatin as a positive control .
- Mechanistic studies :
- Apoptosis assays : Annexin V/PI staining followed by flow cytometry.
- Docking simulations : Target proteins like EGFR or tubulin using AutoDock Vina, leveraging the benzothiazole scaffold’s affinity for kinase domains .
- SAR analysis : Synthesize analogs with varied substituents (e.g., nitro, methoxy) to correlate structure with activity .
Q. How should researchers resolve contradictions in reported biological activities across similar benzothiazole derivatives?
Methodological Answer: Contradictions may stem from divergent assay conditions or substituent effects. Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer studies .
- Meta-analysis : Compare logP values, IC₅₀ ranges, and substituent electronic profiles (e.g., nitro groups enhance electron-withdrawing effects, altering binding affinity) .
- Orthogonal validation : Confirm activity via dual assays (e.g., Western blot for protein targets alongside cytotoxicity assays) .
Q. What strategies are effective for modifying the benzothiazole core to enhance metabolic stability?
Methodological Answer:
- Electron-withdrawing substituents : Introduce fluorine or trifluoromethyl groups at the 4-position to reduce CYP450-mediated oxidation .
- Heterocyclic fusion : Attach triazole or thiadiazole rings via click chemistry to shield reactive sites, as demonstrated in analogs with extended plasma half-lives .
- Prodrug approaches : Mask the dimethylaniline amine as a carbamate or amide, improving pharmacokinetic profiles .
Q. How can computational modeling guide the design of derivatives targeting viral proteases?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with SARS-CoV-2 Mᴘʀᴏ or HIV-1 protease. Focus on hydrogen bonding between the methoxy group and catalytic residues (e.g., His41 in Mᴘʀᴏ) .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify critical residues for mutagenesis studies .
- QSAR modeling : Develop predictive models using descriptors like polar surface area (PSA) and Lipinski parameters .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Methodological Answer:
- LC-MS/MS : Monitor hydrolysis or oxidation products (e.g., demethylation of the methoxy group) using a C18 column and ESI+ ionization .
- Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .
- Stability-indicating assays : Validate methods via spike-recovery experiments (>90% recovery) .
Data Analysis & Troubleshooting
Q. How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (Xantphos, BINAP) to enhance Buchwald-Hartwig coupling efficiency .
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus toluene, adjusting reaction temperatures (80–120°C) .
- Protecting group strategy : Temporarily protect reactive amines with Boc groups to prevent side reactions .
Q. What statistical methods are appropriate for analyzing dose-response discrepancies in cytotoxicity data?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons (p <0.05) .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
Q. How to validate target engagement in cellular assays when working with this compound?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥2°C) in lysates treated with the compound .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins, followed by Western blotting .
- Competitive binding : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to observe IC₅₀ shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
